

An In-depth Technical Guide to Amino-PEG8-Amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG8-Amine is a discrete polyethylene glycol (dPEG®) linker characterized by a chain of eight ethylene glycol units flanked by primary amine groups at both ends. This homobifunctional linker is a valuable tool in bioconjugation, drug delivery, and nanotechnology due to its well-defined structure, water solubility, and biocompatibility. The precise length of the PEG spacer allows for controlled modifications of molecules, enhancing their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the structure, properties, and common applications of Amino-PEG8-Amine, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Core Structure and Physicochemical Properties

Amino-PEG8-Amine, with the chemical name 1,26-Diamino-3,6,9,12,15,18,21,24-octaoxahexacosane, is a monodisperse compound, ensuring batch-to-batch consistency in conjugation reactions. The presence of the hydrophilic PEG chain imparts excellent water solubility to both the linker and the resulting conjugates, often mitigating aggregation issues associated with hydrophobic molecules.[1] The terminal primary amine groups are highly reactive towards various functional groups, enabling a wide range of bioconjugation strategies. [2]

Structural and Physical Data



Property	Value	Reference
Chemical Formula	C18H40N2O8	[3]
Molecular Weight	412.5 g/mol	[3]
CAS Number	82209-36-7	[3]
Appearance	Colorless to light yellow liquid/oil	
Purity	Typically >95%	_
Solubility	Water, DMSO, DMF, DCM	_
Storage	-20°C, protect from light and moisture	

Applications in Bioconjugation and Drug Delivery

The bifunctional nature of **Amino-PEG8-Amine** makes it an ideal crosslinking agent and spacer in various biomedical applications.

Protein and Antibody Modification

The primary amine groups of **Amino-PEG8-Amine** can be readily conjugated to proteins and antibodies to enhance their solubility, stability, and pharmacokinetic profiles. This process, known as PEGylation, can also reduce the immunogenicity of therapeutic proteins.

Nanoparticle Functionalization

Amino-PEG8-Amine is utilized for the surface modification of nanoparticles, such as gold nanoparticles or liposomes. The PEG linker creates a hydrophilic shell, providing a "stealth" effect that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. The terminal amines can also serve as attachment points for targeting ligands.

PROTAC Linker



In the field of targeted protein degradation, **Amino-PEG8-Amine** serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker's length and hydrophilicity are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and achieving efficient degradation.

Experimental Protocols

The following are detailed methodologies for common experiments involving **Amino-PEG8-Amine**.

General Protocol for Conjugation to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the two-step process of activating a carboxylated molecule with EDC and NHS, followed by reaction with **Amino-PEG8-Amine**.

Materials:

- Carboxylated molecule (e.g., protein, nanoparticle)
- Amino-PEG8-Amine
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis cassette for purification



Procedure:

- Preparation of Reagents:
 - Dissolve the carboxylated molecule in Activation Buffer.
 - Prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous
 DMF or DMSO immediately before use.
 - Dissolve Amino-PEG8-Amine in Coupling Buffer.
- Activation of Carboxyl Groups:
 - Add a 5 to 10-fold molar excess of EDC and NHS to the carboxylated molecule solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Conjugation with Amino-PEG8-Amine:
 - Immediately add a 10 to 50-fold molar excess of the Amino-PEG8-Amine solution to the activated molecule.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.
 Incubate for 15 minutes.
 - Purify the conjugate using a desalting column or dialysis to remove excess reagents.

Quantitative Analysis: The success of the conjugation can be quantified by various methods such as SDS-PAGE analysis (for proteins), which will show a shift in molecular weight, or by mass spectrometry. The number of free amines before and after conjugation can be determined using assays like the ninhydrin or TNBSA assay.



Parameter	Typical Value/Range
Molar Ratio (Carboxyl:EDC:NHS)	1:5:5 to 1:10:10
Molar Ratio (Activated Molecule:Amino-PEG8-Amine)	1:10 to 1:50
Reaction Time (Activation)	15-30 minutes
Reaction Time (Conjugation)	2-4 hours at RT or overnight at 4°C
Typical Conjugation Efficiency	40-70% (highly dependent on substrate)

General Protocol for Reaction with an NHS-Ester Activated Molecule

This protocol outlines the direct reaction of **Amino-PEG8-Amine** with a molecule pre-activated with an N-hydroxysuccinimide ester.

Materials:

- NHS-ester activated molecule
- Amino-PEG8-Amine
- Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate buffer, pH 7.2-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous DMF or DMSO
- · Desalting column or dialysis cassette

Procedure:

- Preparation of Reagents:
 - Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).



- Dissolve the protein or other molecule to be conjugated in the Reaction Buffer.
- Dissolve Amino-PEG8-Amine in the Reaction Buffer.
- Conjugation Reaction:
 - Add a 10 to 20-fold molar excess of the NHS-ester activated molecule stock solution to the Amino-PEG8-Amine solution. Ensure the final concentration of the organic solvent is less than 10%.
 - Incubate for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.
- · Quenching and Purification:
 - Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.
 Incubate for 15 minutes.
 - Purify the conjugate using a desalting column or dialysis.

Quantitative Analysis: Characterization of the conjugate can be performed using HPLC, mass spectrometry, or SDS-PAGE to confirm the covalent attachment and assess purity.

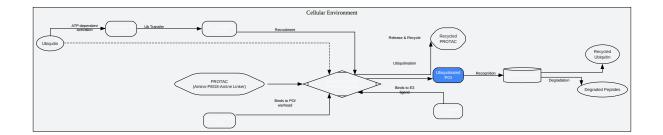
Parameter	Typical Value/Range
Molar Ratio (NHS-ester:Amino-PEG8-Amine)	10:1 to 20:1
Reaction pH	7.2 - 8.5
Reaction Time	30-60 minutes at RT or 2 hours on ice
Typical Yield	50-80% (highly dependent on substrate)

Visualizations

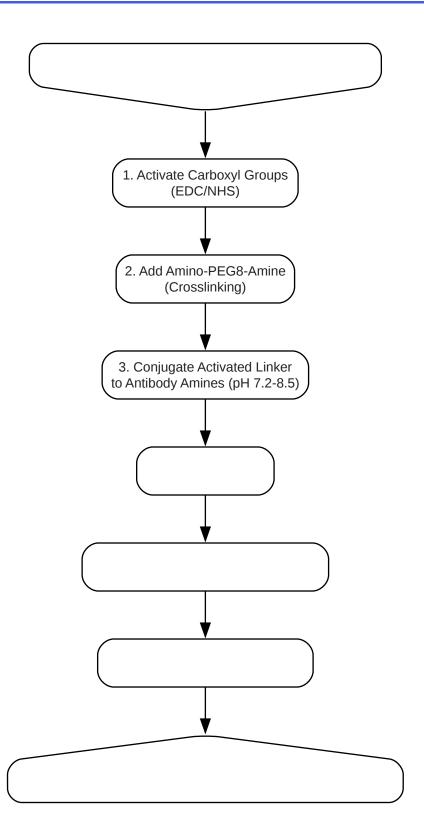
Signaling Pathway: PROTAC-Mediated Protein

Degradation

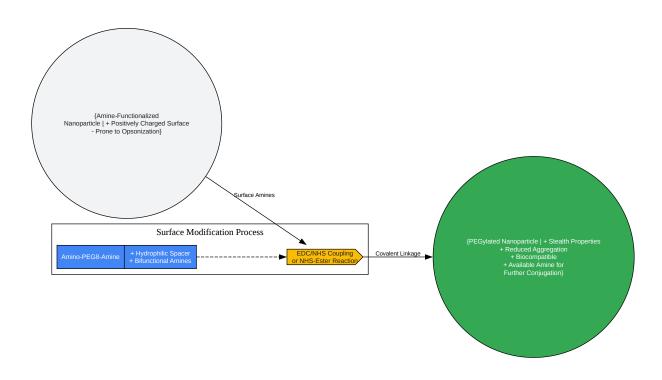












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- To cite this document: BenchChem. [An In-depth Technical Guide to Amino-PEG8-Amine: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605471#amino-peg8-amine-structure-and-properties]

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